molecular formula C35H25NO B14517255 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- CAS No. 62557-81-7

2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-

Cat. No.: B14517255
CAS No.: 62557-81-7
M. Wt: 475.6 g/mol
InChI Key: XWJNIQNNTRLXHM-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is a complex organic compound characterized by a pyridinone core substituted with five phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5-Pentaphenyl-1,2-dihydropentalene
  • 1,2,3,4,5-Pentaphenyl-pentane-1,5-dione
  • 1,1,4,4,4-Pentaphenyl-2-butynylbenzene

Uniqueness

2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is unique due to its specific substitution pattern and the presence of the pyridinone core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

62557-81-7

Molecular Formula

C35H25NO

Molecular Weight

475.6 g/mol

IUPAC Name

1,3,4,5,6-pentakis-phenylpyridin-2-one

InChI

InChI=1S/C35H25NO/c37-35-33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36(35)30-24-14-5-15-25-30/h1-25H

InChI Key

XWJNIQNNTRLXHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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